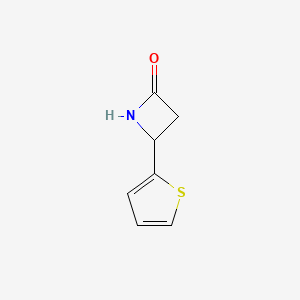

4-(Thiophen-2-yl)azetidin-2-one

CAS No.:

Cat. No.: VC15994719

Molecular Formula: C7H7NOS

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NOS |

|---|---|

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | 4-thiophen-2-ylazetidin-2-one |

| Standard InChI | InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |

| Standard InChI Key | RBEFCFPUXWEYHN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC1=O)C2=CC=CS2 |

Introduction

4-(Thiophen-2-yl)azetidin-2-one is a heterocyclic compound that combines a thiophene ring with an azetidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The azetidinone structure is similar to β-lactam antibiotics, which allows it to interact with penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis and leading to cell lysis.

Synthesis Methods

| Method | Description |

|---|---|

| Cyclization Reactions | Involves the reaction of thiophene derivatives with amines to form the azetidinone ring. |

| Continuous Flow Reactors | Enhances efficiency and scalability by allowing continuous processing. |

| Microwave-Assisted Synthesis | Accelerates chemical reactions, reducing reaction times and improving yields. |

Biological Activities

The compound's mechanism of action primarily involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to β-lactam antibiotics. Molecular docking studies have shown favorable binding affinities, indicating potential as an antimicrobial agent.

Antimicrobial Activity

| Target | Mechanism |

|---|---|

| Penicillin-Binding Proteins (PBPs) | Inhibits bacterial cell wall synthesis, leading to cell lysis. |

Research Findings and Applications

Research into 4-(Thiophen-2-yl)azetidin-2-one is ongoing, focusing on optimizing its synthesis and understanding its biological activities. This compound is a promising candidate in medicinal chemistry, particularly for developing new antimicrobial agents.

Potential Applications

-

Antimicrobial Agents: Due to its ability to inhibit bacterial cell wall synthesis.

-

Medicinal Chemistry: As a scaffold for designing new drugs with improved efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume